(2,4-Difluoro-3-methoxyphenyl)boronic acid
Overview
Description
(2,4-Difluoro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,4-Difluoro-3-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate. The reaction typically proceeds under inert atmosphere conditions at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and base, under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-3-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2,4-Difluoro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the palladium catalyst.
Comparison with Similar Compounds
- (2,3-Difluoro-4-methoxyphenyl)boronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,4-Difluoro-2-methoxyphenylboronic acid
Comparison: (2,4-Difluoro-3-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. For instance, the presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it more suitable for certain applications compared to its analogs .
Biological Activity
(2,4-Difluoro-3-methoxyphenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a substituted phenyl ring. The presence of two fluorine atoms and a methoxy group significantly influences its chemical properties and biological activity. This compound is primarily investigated for its potential applications in drug development due to its ability to interact with biological molecules.
The compound's structure includes:
- Boronic Acid Group : Known for forming reversible covalent bonds with diols.
- Fluorine Substituents : Enhance lipophilicity and may influence binding interactions.
- Methoxy Group : Can affect solubility and reactivity.
While this compound itself does not exhibit inherent biological activity, it serves as a critical intermediate in chemical reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal in synthesizing complex organic molecules that may possess diverse biological activities, particularly in pharmacology.
Biological Activity Assessment
The biological activity of this compound is typically evaluated through quantitative structure-activity relationship (QSAR) studies. These studies correlate the chemical structure of the compound with its biological effects, particularly its interaction with various enzymes and receptors.
Potential Biological Applications
Research indicates that boronic acids can inhibit specific enzymes and receptors, suggesting potential therapeutic applications in areas such as:
- Cancer Treatment : Inhibition of cancer-related pathways.
- Diabetes Management : Interaction with insulin signaling pathways .
Interaction Studies
To understand the interactions of this compound with biological targets, several techniques are employed:
- Surface Plasmon Resonance (SPR) : Measures binding affinity quantitatively.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data regarding binding interactions.
These methods are crucial for predicting the compound's efficacy and safety profile in therapeutic applications.
Case Studies and Research Findings
- Inhibition Studies : A study highlighted the ability of boronic acids, including derivatives similar to this compound, to inhibit specific enzymes linked to metabolic disorders. The findings suggest that modifications in the boronic acid structure can lead to enhanced inhibitory activity against target enzymes .
- QSAR Analysis : A comprehensive QSAR analysis identified key structural features that correlate with increased biological activity. The presence of fluorine atoms was associated with improved binding affinity to specific targets, which could be leveraged for drug design.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Applications |
---|---|---|---|
This compound | Boronic acid group, 2 F atoms, methoxy group | Moderate; dependent on derivatives | Cancer, diabetes |
3-Benzyloxyphenylboronic acid | Similar boronic structure | High binding affinity to insulin | Diabetes management |
2,6-Difluoro-3-methoxybenzamide | Fluorine and methoxy substitutions | High antibacterial activity | Antibacterial therapies |
Properties
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQRAMCXSJILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716606 | |
Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-18-6 | |
Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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